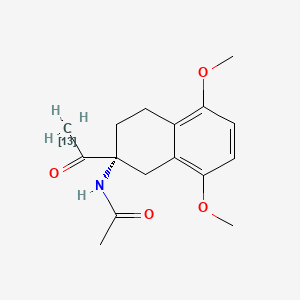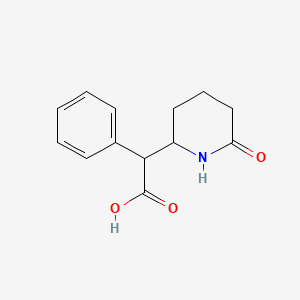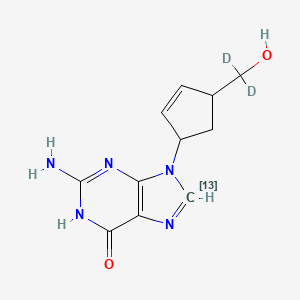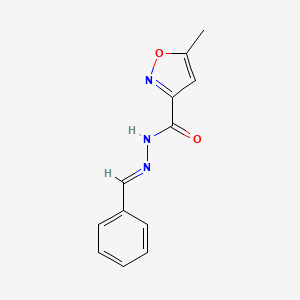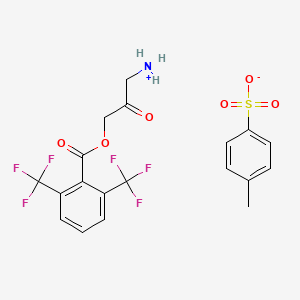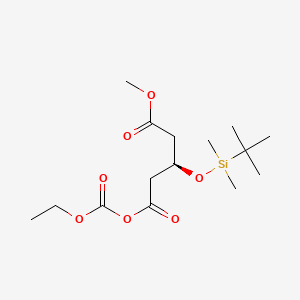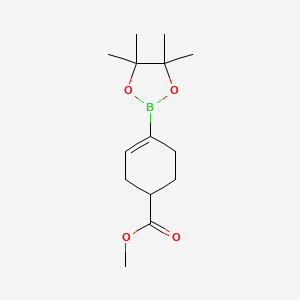![molecular formula C7H11NO B588013 N-[(2S)-but-3-yn-2-yl]-N-methylacetamide CAS No. 145679-21-6](/img/structure/B588013.png)
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide, featuring a butynyl group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide typically involves the reaction of 3-butyn-2-ol with methylamine in the presence of acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate: A tricarboxylic acid dianion with similar structural features.
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is unique due to its butynyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Número CAS |
145679-21-6 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.171 |
Nombre IUPAC |
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C7H11NO/c1-5-6(2)8(4)7(3)9/h1,6H,2-4H3/t6-/m0/s1 |
Clave InChI |
JEFRWOPVVZJUDI-LURJTMIESA-N |
SMILES |
CC(C#C)N(C)C(=O)C |
Sinónimos |
Acetamide, N-methyl-N-(1-methyl-2-propynyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


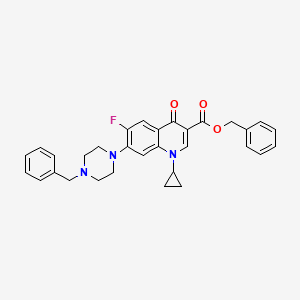

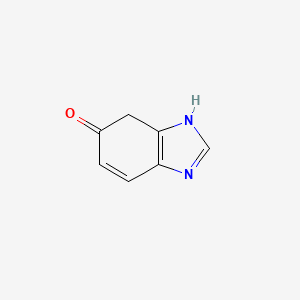
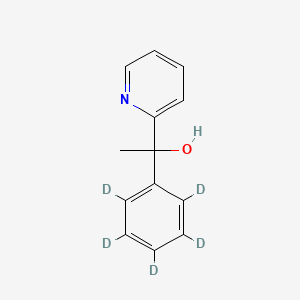
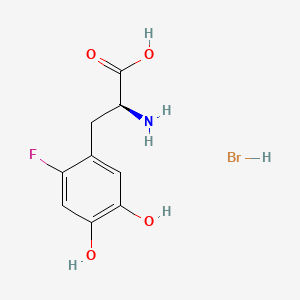
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
